Quinazolinone derivatives are a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system with a ketone group at the 4th position. They are found in a variety of natural products and synthetic compounds. In scientific research, quinazolinones have attracted considerable interest due to their diverse biological and pharmacological activities. [, , , , , , , ]
Synthesis Analysis
Reaction of anthranilic acid derivatives with various reagents: For example, the reaction of methyl anthranilate with carbon disulfide and sodium hydroxide, followed by methylation and condensation with hydrazine hydrate, can yield key intermediates for synthesizing thiosemicarbazide derivatives of quinazolinones. []
Hantzsch-type reactions: These multi-component reactions can be employed to synthesize complex quinazolinone derivatives efficiently, as demonstrated in the synthesis of atorvastatin lactone. []
S-arylation reactions: This method can be used for the preparation of quinazolinone derivatives containing thioacetate moieties. []
Chemoselective reactions with quinazoline-2,4-diones: These reactions can lead to the formation of various substituted quinazolinone derivatives, such as methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. []
Molecular Structure Analysis
Condensation reactions: For example, reacting a quinazolinone derivative with aldehydes can lead to the formation of arylidene amino derivatives. []
Reaction with isothiocyanates: This can yield thiourea derivatives, which can be further cyclized to form thiazolidine derivatives. []
Reactions with hydrazine hydrate: This can lead to the formation of hydrazino derivatives, which can further react with various reagents like carbon disulfide, acetylacetone, and ethyl acetoacetate. []
Mechanism of Action
Histone deacetylase 6 (HDAC6) inhibition: Certain quinazolinone derivatives, particularly those with hydroxamic acid moieties, have been identified as potent and selective HDAC6 inhibitors. These inhibitors have shown promise in the treatment of Alzheimer's disease by promoting neurite outgrowth, enhancing synaptic activity, and reducing β-amyloid aggregation. []
Inhibition of VEGFR-2 and EGFR tyrosine kinases: Some quinazolinone derivatives demonstrate potent inhibitory activity against these kinases, making them potential anti-cancer agents. []
Antimicrobial activity: Several quinazolinone derivatives, particularly thiosemicarbazide and pyrazine-containing derivatives, exhibit significant antimicrobial activity against various bacteria, including Mycobacterium tuberculosis. [, ]
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones are influenced by their specific structures and substituents. Generally, these compounds are crystalline solids with varying solubility depending on the functional groups present. [, , ]
Applications
Drug discovery and development: Due to their diverse pharmacological activities, quinazolinones are valuable scaffolds in drug development. They have been explored as potential therapeutics for various diseases, including Alzheimer's disease, cancer, and microbial infections. [, , , ]
Compound Description: This compound is a quinazolin-4-one derivative studied for its crystal structure. [] The research describes its structural features, including the near-orthogonal orientation of the benzoate and 2-tolyl groups relative to the central quinazolin-4-one ring system. []
Relevance: This compound shares the core 2-methyl-4-oxo-3,4-dihydroquinazolin structure with N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide. The key difference lies in the substituents at the 3 and 8 positions. While the target compound has a 4-fluorophenyl at position 3 and a pivalamide at position 6, this compound features a 2-methylphenyl at position 3 and a benzoate group at position 8. This highlights the structural diversity possible within the quinazolin-4-one class. []
Compound Description: Similar to the previous compound, this molecule is another quinazolin-4-one derivative analyzed for its crystallographic properties. [] The study focuses on the planarity of the fused ring system and the orientation of the 2-tolyl and acetonitrile groups. []
Relevance: This compound also possesses the 2-methyl-4-oxo-3,4-dihydroquinazolin core found in N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide. [] Variations exist in the substituents at positions 3 and 8. Instead of the 4-fluorophenyl and pivalamide groups in the target compound, this molecule has a 2-methylphenyl group at position 3 and an acetonitrile-substituted oxy group at position 8. These differences further illustrate the vast array of substitutions achievable within the quinazolin-4-one framework. []
Compound Description: This compound serves as a key intermediate in the synthesis of a series of 1-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives. [, ] These derivatives were investigated for their antimicrobial activity. [, ]
Relevance: This compound is structurally related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide because both molecules contain the central 4-oxo-3,4-dihydroquinazolin structure. [, ] The distinction arises in the substituents at positions 2 and 3. The target compound features a methyl group at position 2 and a 4-fluorophenyl at position 3, whereas this molecule possesses a hydrazino group at position 2 and a benzyl group at position 3. [, ] This comparison showcases how changes in substituents can be used to explore different biological activities.
Compound Description: This compound, designated as 4b in the research, stands out as a highly potent histone deacetylase 6 (HDAC6) inhibitor with an IC50 value of 8 nM. [] It belongs to a series of novel quinazolin-4-one derivatives developed for potential use in treating Alzheimer's disease. [] These compounds were found to promote neurite outgrowth, enhance synaptic activity in neuronal cells, and reduce β-amyloid aggregation. []
Relevance: This compound shares the core quinazolin-4-one structure with N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide, demonstrating the pharmaceutical importance of this scaffold. [] The variations lie in the substituents at positions 2, 3, 6, and 7. Instead of a methyl group at position 2, 4-fluorophenyl at position 3, and pivalamide at position 6 found in the target compound, this molecule features an ethyl group at position 2, a phenethyl group at position 3, a fluoro group at position 7, and an N-hydroxyacrylamide group at position 6. [] This structural comparison highlights how modifications to the quinazolin-4-one scaffold can significantly impact its biological activity and potential therapeutic applications.
Compound Description: Designated as 3f in the study, this compound is another potent and selective HDAC6 inhibitor, showing an IC50 value of 29 nM. [] It has been identified as a promising drug candidate due to its efficacy in improving learning-based performance in mice with β-amyloid-induced hippocampal lesions. [] Notably, it has minimal effects on human ether-a-go-go-related membrane channel activity and cytochrome P450 activity, making it a safer therapeutic option. []
Relevance: This compound, like N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide, possesses the core 4-oxo-3,4-dihydroquinazolin structure, indicating its importance in developing HDAC6 inhibitors. [] The differences are observed in the substituents at positions 3, 6, and 7. Instead of the 4-fluorophenyl at position 3 and pivalamide at position 6 in the target compound, this molecule features a phenethyl group at position 3, an N-hydroxyacrylamide group at position 6, and an additional N-hydroxyacrylamide group at position 7. [] This comparison emphasizes how subtle changes in the substituent patterns can significantly influence the potency and selectivity of HDAC6 inhibition, leading to the discovery of new drug candidates for Alzheimer's disease.
Compound Description: This compound was synthesized using an S-arylation method and characterized using various spectroscopic techniques. [] It was found to exhibit strong cytotoxic activity against three human cancer cell lines: HeLa, A549, and MDA-MB-231. [] Additionally, it showed potent inhibitory activity towards vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases, suggesting its potential as a dual inhibitor and an effective anti-cancer agent. []
Relevance: This compound shares the central 3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin structure with N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide, emphasizing the significance of this scaffold in medicinal chemistry. [] The key differences between the two compounds are the substituents at positions 2 and 6. Instead of a methyl group at position 2 and pivalamide at position 6 found in the target compound, this molecule features a thioacetate group at position 2 and a methyl group at position 6. [] This comparison demonstrates the versatility of the quinazolin-4-one core in designing compounds with diverse biological activities, including anti-cancer properties.
Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor. [, , ] Crystalline forms of this compound, both anhydrous and hydrate, are claimed to be useful in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease. [, , ]
Relevance: While structurally more complex, this compound incorporates the 4-oxo-3,4-dihydroquinazolin core also found in N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide. [, , ] The extensive substitution pattern differentiates it from the target compound, highlighting how the quinazolin-4-one core can be elaborated to achieve specific biological activity. [, , ] The presence of a pyrazolo[3,4-d]pyrimidine moiety linked to the quinazolin ring is a notable feature, contributing to its PI3Kδ inhibitory activity. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.